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Compound of Interest

Compound Name: Tat-NR2B9c TFA

Cat. No.: B15610717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the administration and

dosage of Tat-NR2B9c TFA salt in rat experimental models, particularly focusing on

neuroprotection in ischemic stroke studies.

Introduction
Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that acts as a postsynaptic

density-95 (PSD-95) inhibitor. It competitively blocks the interaction between PSD-95 and the

N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This interference disrupts downstream

excitotoxic signaling cascades, offering a promising strategy for neuroprotection in conditions

such as ischemic stroke. The trifluoroacetate (TFA) salt is a common form for peptide-based

therapeutics, and it is soluble in aqueous solutions.

Mechanism of Action
Tat-NR2B9c exerts its neuroprotective effects by uncoupling NMDA receptor activation from

downstream neurotoxic pathways.[1][2] In the event of an ischemic insult, excessive glutamate

release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions.

This triggers the activation of neuronal nitric oxide synthase (nNOS), which is scaffolded to the

NMDA receptor by PSD-95. The subsequent production of nitric oxide (NO) and superoxide

radicals from NADPH oxidase activation leads to the formation of peroxynitrite and other

reactive oxygen species (ROS), causing oxidative stress and neuronal cell death. Tat-NR2B9c,
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by disrupting the PSD-95/GluN2B interaction, prevents the recruitment of nNOS to the NMDA

receptor complex and inhibits the activation of NADPH oxidase, thereby mitigating

excitotoxicity.[1][2]
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Diagram 1: Tat-NR2B9c Signaling Pathway in Ischemic Stroke.

Quantitative Data Summary
The following tables summarize the reported efficacy of Tat-NR2B9c in rat models of ischemic

stroke.

Table 1: Efficacy of Tat-NR2B9c on Infarct Volume in Rat Stroke Models
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Dosage
Administrat
ion Route

Timing of
Administrat
ion

Ischemia
Model

Infarct
Volume
Reduction

Reference

3 nM/g Intravenous
3 hours post-

tMCAO

90-minute

tMCAO
~75% [3]

0.5 - 50 nM/g Intravenous
3 hours post-

tMCAO

90-minute

tMCAO
>50% [3]

10 nmol/g

(rat-

equivalent

dose)

Intravenous
At

reperfusion

60-minute

tMCAO (in

mice)

26.0%

(p=0.03)
[4][5]

Table 2: Efficacy of Tat-NR2B9c on Neurobehavioral Outcomes in Rat Stroke Models

Dosage
Administrat
ion Route

Timing of
Administrat
ion

Ischemia
Model

Neurobehav
ioral
Improveme
nt

Reference

3 nM/g Intravenous
3 hours post-

tMCAO

90-minute

tMCAO

Improved

sensorimotor

deficit scores,

reduced

latency and

paw slips in

horizontal

ladder test.

[3]

Not Specified Intravenous
Post-

ischemia
tMCAO

Ameliorated

neurofunction

al deficit.

[6]

Experimental Protocols
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Protocol 1: Preparation of Tat-NR2B9c TFA for
Intravenous Administration
Materials:

Tat-NR2B9c TFA peptide (lyophilized powder)

Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

Sterile, low-protein-binding microcentrifuge tubes

Calibrated micropipettes with sterile, low-retention tips

Vortex mixer

Procedure:

Reconstitution of Lyophilized Peptide:

Allow the vial of lyophilized Tat-NR2B9c TFA to equilibrate to room temperature before

opening to prevent condensation.

Briefly centrifuge the vial to ensure the powder is at the bottom.

Reconstitute the peptide in sterile saline or PBS to a desired stock concentration (e.g., 1

mg/mL). The peptide is soluble in water.[7]

Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide

degradation.

Preparation of Working Solution:

Based on the desired dosage (e.g., 3 nM/g) and the average weight of the rats, calculate

the required volume of the stock solution.

Dilute the stock solution with sterile saline or PBS to a final concentration that allows for

an appropriate injection volume (e.g., 1-2 mL/kg).
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Storage:

It is recommended to prepare fresh solutions for each experiment. If storage is necessary,

aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C

for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles.

Protocol 2: Transient Middle Cerebral Artery Occlusion
(tMCAO) in Rats and Tat-NR2B9c Administration
This protocol is intended for trained personnel in a facility with appropriate animal care and use

protocols.

Materials:

Male Sprague-Dawley rats (250-300 g)

Anesthesia (e.g., isoflurane)

Surgical instruments (scissors, forceps, microvascular clips)

4-0 monofilament nylon suture with a rounded tip

Heating pad to maintain body temperature

Prepared Tat-NR2B9c TFA solution

Syringes and needles for intravenous injection

Experimental Workflow:
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Diagram 2: Experimental Workflow for tMCAO and Tat-NR2B9c Treatment.
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Procedure:

Anesthesia and Surgical Preparation:

Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a

mixture of N₂O and O₂.

Place the rat on a heating pad to maintain its core body temperature at 37°C.

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Occlusion:

Ligate the distal ECA and place a microvascular clip on the CCA and ICA.

Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it

into the ICA to occlude the origin of the middle cerebral artery (MCA).

The duration of occlusion is typically 60-90 minutes.

Reperfusion:

After the desired occlusion period, carefully withdraw the suture to allow reperfusion.

Remove the microvascular clips.

Tat-NR2B9c TFA Administration:

Administer the prepared Tat-NR2B9c TFA solution intravenously via the tail vein at the

desired time point (e.g., immediately after reperfusion or 3 hours post-occlusion).[3]

A control group should receive an equivalent volume of the vehicle (sterile saline or PBS).

Post-operative Care and Assessment:

Suture the incision and allow the rat to recover in a warm cage.
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At a predetermined time point (e.g., 24 hours, 48 hours, or later), assess neurological

deficits using a standardized scoring system.[3]

Euthanize the animal and perfuse the brain for infarct volume analysis using methods like

2,3,5-triphenyltetrazolium chloride (TTC) staining.

Safety and Toxicology
There is limited specific toxicological data available for Tat-NR2B9c TFA in rats. However,

studies using therapeutic doses have not reported adverse effects.[3] The trifluoroacetate

counter-ion is a component of many peptide drugs. General toxicity studies on TFA in rats have

been conducted, but their direct relevance to the peptide conjugate at therapeutic doses is not

fully established. Researchers should conduct appropriate safety and tolerability studies for

their specific experimental conditions and dosages.

Pharmacokinetics
Detailed pharmacokinetic studies of Tat-NR2B9c in rats, including parameters like half-life,

clearance, and brain distribution, are not extensively reported in the currently available

literature. The Tat peptide facilitates cell penetration, and the compound has been shown to be

effective when administered systemically, indicating it crosses the blood-brain barrier to some

extent.[8]

Disclaimer: These protocols are for guidance purposes only and should be adapted and

optimized for specific experimental needs and institutional guidelines. All animal experiments

must be conducted in accordance with the guidelines of the local Institutional Animal Care and

Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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